molecular formula C15H20N4O B1605146 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide CAS No. 263385-00-8

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B1605146
CAS No.: 263385-00-8
M. Wt: 272.35 g/mol
InChI Key: ISWFKWUMVJAOMN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide (CAS: 263385-00-8) is a pyrazole-derived carbohydrazide compound characterized by a benzyl group at the N1 position and a tert-butyl substituent at the C3 position. Its structural framework combines aromatic and aliphatic moieties, contributing to unique physicochemical properties such as moderate lipophilicity (logP ~3.5–4.0) and metabolic stability.

Properties

IUPAC Name

2-benzyl-5-tert-butylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)13-9-12(14(20)17-16)19(18-13)10-11-7-5-4-6-8-11/h4-9H,10,16H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWFKWUMVJAOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NN)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340320
Record name 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263385-00-8
Record name 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Diketones or α,β-Unsaturated Ketones

The most common and efficient method for preparing substituted pyrazoles is the cyclocondensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or α,β-unsaturated ketones. For 1-Benzyl-3-(tert-butyl)-1H-pyrazole derivatives, the following approach is relevant:

  • Use of tert-butylhydrazine as the hydrazine derivative to introduce the tert-butyl group at N-3.
  • Use of a suitable β-diketone or α,β-unsaturated ketone bearing a benzyl substituent to introduce the benzyl group at N-1.

For example, cyclocondensation of tert-butylhydrazine with a benzyl-substituted 1,3-diketone can yield the desired 1-benzyl-3-(tert-butyl)pyrazole core.

Regioselectivity and Solvent Effects

Studies have shown that the regioselectivity of pyrazole formation depends on the substituents and reaction conditions. Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) with acid catalysis can improve yields and regioselectivity compared to protic solvents like ethanol. Acid catalysis accelerates dehydration steps in the cyclocondensation, enhancing product formation.

Conversion to Carbohydrazide

The final step is the conversion of the carboxylic acid or ester group at the 5-position into the carbohydrazide functionality:

  • Reaction of the carboxylic acid or ester with hydrazine hydrate under reflux conditions leads to the formation of the carbohydrazide.
  • This step requires careful control of temperature and stoichiometry to avoid side reactions.
  • Purification is typically done by recrystallization or preparative chromatography.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Notes
1 Cyclocondensation tert-butylhydrazine + benzyl-substituted 1,3-diketone; acid catalysis in DMAc High regioselectivity, ambient temperature
2 Hydrolysis Acidic or basic hydrolysis of ester May have low yield, solubility issues
3 Carbohydrazide formation Reaction with hydrazine hydrate, reflux Requires careful control, purification needed
4 Purification Recrystallization or chromatography To isolate pure 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide

Research Findings and Optimization Notes

  • The regioselective synthesis of substituted pyrazoles benefits from aprotic solvents and acid catalysis to improve yields and selectivity.
  • Hydrolysis steps can be challenging due to solubility; optimizing solvent systems and extraction procedures is critical to improve yield and purity.
  • Avoidance of hazardous reagents (e.g., ethyl diazoacetate) and transition metals is desirable for safety and environmental reasons.
  • The carbohydrazide formation step is well-established but requires optimization of reaction time and temperature to maximize yield and minimize impurities.

This detailed synthesis approach aligns with current literature on substituted pyrazole derivatives and their functionalization, providing a professional and authoritative overview of the preparation methods for 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide based on diverse research findings.

Chemical Reactions Analysis

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or tert-butyl groups can be replaced by other substituents using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide has been studied for its potential pharmacological effects:

  • Anti-inflammatory Activity: Research indicates that derivatives of pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Studies have shown that this compound exhibits significant inhibition of COX-2, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Antimicrobial Activity: Preliminary studies suggest that this compound may inhibit microbial growth through mechanisms that disrupt cellular processes. It has shown dose-dependent inhibition against various bacterial strains .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations that can lead to the development of new therapeutic agents .

Materials Science

Research is ongoing into the use of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide in developing novel materials with specific properties. This includes applications in polymer science and catalysis .

Study on Anti-inflammatory Properties

A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory potential of pyrazole derivatives using the carrageenan-induced rat paw edema model. The results demonstrated that certain derivatives exhibited significant anti-inflammatory effects with minimal degenerative changes in histopathological evaluations .

Antimicrobial Evaluation

Another research effort assessed the antimicrobial efficacy of this compound against several bacterial strains. The findings indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a therapeutic agent for treating infections .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory processes or microbial growth. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide with structurally related pyrazole-carbohydrazides, highlighting substituent variations, biological activities, and key findings:

Compound Name & CAS No. Substituents Biological Activity Key Findings Reference
1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide (263385-00-8) N1: Benzyl; C3: tert-butyl Not explicitly reported (structural analog studies) Predicted enhanced metabolic stability due to tert-butyl group.
3-Bromo-N′-(tert-butyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide (Compound 9) N1: 3-Chloropyridinyl; C3: Br, tert-butyl Insecticidal (Helicoverpa armigera) 80% yield; LC₅₀ = 0.28 μg/mL against H. armigera larvae.
(E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (Compound 26) N1: 4-tert-Butylbenzyl; C3: 4-Chlorophenyl Anticancer (A549 lung cancer cells) IC₅₀ = 8.2 μM; induces apoptosis via mitochondrial pathway.
SKi-178 (Sphingosine kinase inhibitor) N1: 3,4-Dimethoxyethylidene; C3: 4-Methoxyphenyl SK1 inhibition (Ki = 1.3 μM) Enhanced selectivity due to methoxy groups; reduced cytotoxicity.
A3H7 (3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide) N1: 3-Methylbenzyl; C3: tert-butyl Not explicitly reported 72% purity; structural analog used in hydrazone derivatives for drug design.

Key Comparative Insights:

Substituent Impact on Bioactivity :

  • The tert-butyl group in the target compound and A3H7 enhances lipophilicity and metabolic stability compared to SKi-178’s polar methoxy groups .
  • Halogenated analogs (e.g., 3-bromo and 4-chlorophenyl derivatives) exhibit potent insecticidal and anticancer activities, likely due to improved target binding or oxidative stress induction .

Synthetic Yields :

  • The tert-butyl-substituted compounds (e.g., target compound and A3H7) are synthesized in moderate yields (65–80%), reflecting challenges in steric hindrance during hydrazide formation .

Pharmacological Specificity :

  • SKi-178 demonstrates the importance of electronic effects (methoxy groups) for enzyme inhibition, whereas Compound 26 highlights the role of bulky aromatic groups (4-tert-butylbenzyl) in anticancer activity .

Research Findings and Implications

  • Drug Design : The tert-butyl group’s metabolic stability makes it a favorable substituent for prolonged half-life in vivo, as seen in A3H7 and SKi-178 derivatives .
  • Limitations : Lack of solubility data for the target compound necessitates further studies on formulation strategies, such as prodrug development or co-solvent systems.

Biological Activity

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a carbohydrazide moiety. The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring through condensation reactions and the introduction of various functional groups.

PropertyValue
IUPAC Name2-benzyl-5-tert-butylpyrazole-3-carbohydrazide
Molecular FormulaC15H20N4O
Molecular Weight272.35 g/mol
InChI KeyISWFKWUMVJAOMN-UHFFFAOYSA-N

The biological activity of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. It is hypothesized that the compound may exhibit anti-inflammatory , analgesic , and antimicrobial properties by inhibiting key enzymes or receptors associated with these processes .

Pharmacological Effects

1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide has been studied for several pharmacological effects:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazoles, including this compound, can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In studies, compounds similar to 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide have shown significant inhibition of COX-2 with selectivity indices indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest it may inhibit microbial growth through mechanisms that disrupt cellular processes .

Study on Anti-inflammatory Properties

A study conducted by Sivaramakarthikeyan et al. focused on the anti-inflammatory potential of pyrazole derivatives. In this study, compounds were evaluated using the carrageenan-induced rat paw edema model, demonstrating that certain derivatives exhibited significant anti-inflammatory effects with minimal degenerative changes in histopathological evaluations .

Antimicrobial Evaluation

In another research effort, the antimicrobial efficacy of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide was assessed against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections .

Comparative Analysis

To better understand the biological activity of 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide, it is useful to compare it with other similar compounds:

CompoundBiological ActivitySelectivity Index
1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazideAnti-inflammatory, antimicrobialTBD
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amineModerate anti-inflammatoryTBD
1-Benzyl-3-(tert-butyl)-1H-pyrazoleLower anti-inflammatory activity compared to aboveTBD

Q & A

Q. What are the established synthetic routes for 1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step procedure starting with the condensation of substituted hydrazines with β-keto esters or acryloyl derivatives. For example, a reported method involves cyclocondensation of 1-benzylhydrazine with tert-butyl-substituted β-keto esters under acidic conditions, followed by carbohydrazide formation via hydrazine coupling . Yield optimization requires precise control of temperature (70–90°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Catalytic acid (e.g., HCl or acetic acid) is critical for facilitating cyclization .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for verifying substituent positions (e.g., benzyl and tert-butyl groups) and confirming the pyrazole-carbohydrazide backbone. Aromatic protons typically resonate at δ 7.2–7.5 ppm, while tert-butyl protons appear as a singlet near δ 1.3 ppm .
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects, such as the planarity of the pyrazole ring and hydrogen-bonding patterns in the carbohydrazide moiety .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+) and fragments corresponding to the benzyl or tert-butyl cleavage .

Q. How can factorial design optimize the synthesis or derivatization of this compound?

A 2k^k factorial design is recommended to evaluate critical variables (e.g., temperature, solvent, catalyst concentration). For instance:

  • Factors : Temperature (Levels: 70°C vs. 90°C), solvent (ethanol vs. DMF), catalyst (0.1 M vs. 0.3 M HCl).
  • Response Variables : Yield (%) and purity (HPLC). Statistical analysis (ANOVA) identifies interactions between factors. For example, higher temperatures in DMF may improve cyclization but reduce carbohydrazide stability .

Q. What methodologies are used to evaluate the biological activity of this compound?

  • In Vitro Assays : Anticancer activity can be tested via MTT assays against cell lines (e.g., HeLa or MCF-7), with IC50_{50} values calculated using nonlinear regression.
  • Enzyme Inhibition Studies : Target-specific assays (e.g., kinase or protease inhibition) require recombinant enzymes and fluorogenic substrates. Dose-response curves (1–100 μM) determine inhibition constants (KiK_i) .
  • Molecular Dynamics Simulations : Used to predict binding modes with target proteins (e.g., Bcl-2 for antitumor activity) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Avoid prolonged exposure to moisture or light, as the carbohydrazide group is prone to hydrolysis. Stability assays (HPLC over 6 months) confirm degradation rates under varying conditions .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electrophilic substitution patterns on the pyrazole ring. Fukui indices identify nucleophilic sites (e.g., C-4 position) for functionalization. Transition-state analysis (IRC) predicts activation barriers for reactions like acylation or alkylation .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Variable Temperature (VT) NMR : Diagnose dynamic effects (e.g., hindered rotation of the tert-butyl group).
  • Isotopic Labeling : 15^15N-labeled analogs clarify hydrogen-bonding interactions in the carbohydrazide moiety.
  • Comparative Crystallography : Cross-reference with structurally analogous compounds (e.g., 1-(4-tert-butylbenzyl)-3-phenyl derivatives) to validate assignments .

Q. What strategies improve molecular docking accuracy for this compound’s bioactivity prediction?

  • Ensemble Docking : Use multiple protein conformations (e.g., from MD simulations) to account for receptor flexibility.
  • Binding Free Energy Calculations : MM-PBSA/GBSA methods refine docking poses and predict binding affinities.
  • Pharmacophore Modeling : Align key features (e.g., hydrogen-bond donors from the carbohydrazide) with target active sites .

Q. Are there alternative synthetic pathways to access novel derivatives with enhanced solubility or bioavailability?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields for polar derivatives.
  • Protecting Group Strategies : Use Boc or Fmoc groups to temporarily block reactive sites during functionalization (e.g., introducing sulfonyl or phosphoryl groups) .

Q. How does the compound’s stability vary under catalytic or high-temperature conditions?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal decomposition thresholds (e.g., >150°C). Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS identify degradation products, such as hydrazine byproducts from carbohydrazide cleavage .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
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1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carbohydrazide

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